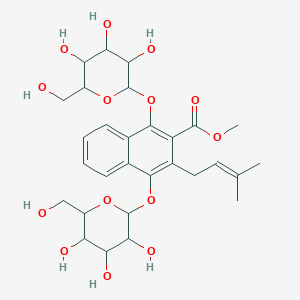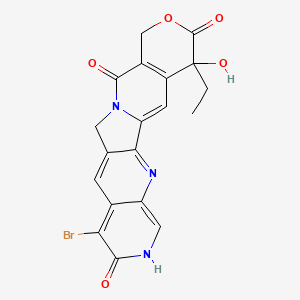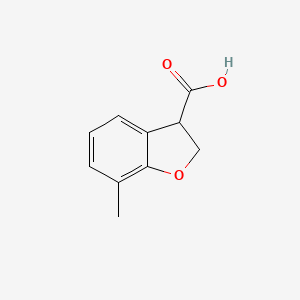![molecular formula C9H15N3O2 B12311318 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Etil-1H-pirazol-4-il)oxi]pirrolidin-3-ol es un compuesto heterocíclico que presenta un anillo de pirazol unido a un anillo de pirrolidina a través de un enlace éter.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(1-Etil-1H-pirazol-4-il)oxi]pirrolidin-3-ol típicamente implica la reacción de 1-etil-1H-pirazol-4-ol con un derivado de pirrolidina adecuado bajo condiciones controladas. Un método común implica el uso de una base como el hidruro de sodio para desprotonar el pirazol, seguido de una sustitución nucleofílica con un compuesto de pirrolidina halogenado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(1-Etil-1H-pirazol-4-il)oxi]pirrolidin-3-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El enlace éter permite reacciones de sustitución nucleofílica, donde los anillos de pirazol o pirrolidina se pueden modificar.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como los alcóxidos o las aminas se pueden emplear en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-[(1-Etil-1H-pirazol-4-il)oxi]pirrolidin-3-ol tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y como una sonda en ensayos bioquímicos.
Industria: Se puede utilizar en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 4-[(1-Etil-1H-pirazol-4-il)oxi]pirrolidin-3-ol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador, modulando la actividad de estos objetivos e influenciando varias vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
1-Etil-1H-pirazol-4-ol: Un precursor en la síntesis de 4-[(1-Etil-1H-pirazol-4-il)oxi]pirrolidin-3-ol.
Derivados de pirrolidina: Compuestos con estructuras de pirrolidina similares pero diferentes sustituyentes.
Otros éteres de pirazol: Compuestos con anillos de pirazol unidos a diferentes grupos funcionales.
Singularidad
4-[(1-Etil-1H-pirazol-4-il)oxi]pirrolidin-3-ol es único debido a su combinación específica de un anillo de pirazol y un anillo de pirrolidina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-(1-ethylpyrazol-4-yl)oxypyrrolidin-3-ol |
InChI |
InChI=1S/C9H15N3O2/c1-2-12-6-7(3-11-12)14-9-5-10-4-8(9)13/h3,6,8-10,13H,2,4-5H2,1H3 |
Clave InChI |
NDROWMWCGFWYIY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)OC2CNCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)

![ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311257.png)



![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)


![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)




